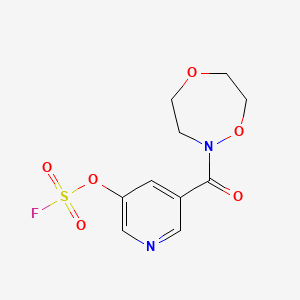

![molecular formula C6H4ClIN4 B2928944 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 2177263-90-8](/img/structure/B2928944.png)

2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C6H3ClIN3. It has a molecular weight of 279.47 . It is a solid substance and is used in the synthesis of various pharmaceutical ingredients .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringClc1nc2ncc(I)nc2[nH]1 . The InChI code for this compound is 1S/C6H3ClIN3/c7-6-10-1-3-4(8)2-9-5(3)11-6/h1-2H,(H,9,10,11) . Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 279.47 . The compound’s IR spectrum shows peaks at 3137 (NH), 1676 (C=O), and 1609 (C=N) cm^-1 . Its 1H NMR and 13C NMR spectra have also been reported .Aplicaciones Científicas De Investigación

Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

The synthesis of new pyrrolo[2,3-d]pyrimidine derivatives is a primary application of 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine. These derivatives are synthesized through various chemical reactions, including nucleophilic substitution and cyclization processes. For example, a study by Hilmy (2002) outlines the reaction of 2-aminopyrrole-3-carbonitriles with formic acid to give pyrrolo[2,3-d]pyrimidin-4(3H)-ones, which then afford 4-chloropyrrolo[2,3-d]pyrimidines upon reaction with phosphorus oxychloride. These compounds are further modified to yield various pyrrolo[2,3-d]pyrimidine-4-amines via treatment with aromatic amines (Hilmy, 2002).

Structural and Crystallographic Studies

Crystallographic studies have been conducted to understand the structural features of pyrrolo[2,3-d]pyrimidine derivatives. Asaftei et al. (2009) synthesized and performed X-ray analyses of 7-(2-bromoethyl) derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, revealing significant insights into the positioning of side chains relative to the heterocyclic ring, which is crucial for understanding the electronic effects and potential biological interactions of these molecules (Asaftei et al., 2009).

Potential Pharmaceutical Applications

Research into the biological activities of pyrrolo[2,3-d]pyrimidine derivatives has shown promising results in various therapeutic areas. For instance, studies on 7-deazaadenines bearing polar substituents as new A(1) and A(3) adenosine receptor antagonists utilize pyrrolo[2,3-d]pyrimidine-4-amines as core structures. These compounds have been synthesized and their adenosine receptor affinity determined, highlighting the potential for developing new pharmacological agents based on this scaffold (Hess et al., 2000).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds, such as 4-aminopyrrolo[2,3-d]pyrimidine derivatives, have been explored as antitubercular agents . These compounds have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .

Mode of Action

It can be inferred that the compound interacts with its target in a way that inhibits the growth of the bacteria, given its antitubercular activity .

Biochemical Pathways

Considering its antitubercular activity, it likely interferes with essential biochemical pathways in mycobacterium tuberculosis .

Pharmacokinetics

The potent compounds from the series of 4-aminopyrrolo[2,3-d]pyrimidine derivatives, which includes similar compounds, have a clogp value less than 4 and a molecular weight less than 400, suggesting they are likely to maintain drug-likeness during lead optimization .

Result of Action

The compound’s antitubercular activity suggests that it inhibits the growth of mycobacterium tuberculosis .

Análisis Bioquímico

Biochemical Properties

It has been found to display in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis . This suggests that it may interact with certain enzymes or proteins within the bacterial cell .

Cellular Effects

In cellular studies, 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine has shown to have an effect on the GFP reporter strain of Mycobacterium tuberculosis . It was found to be non-cytotoxic to the Vero cell line , suggesting that it may have a specific cellular target within the bacterial cell.

Molecular Mechanism

Its observed activity against Mycobacterium tuberculosis suggests that it may interact with specific biomolecules within the bacterial cell .

Propiedades

IUPAC Name |

2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIN4/c7-6-11-4(9)3-2(8)1-10-5(3)12-6/h1H,(H3,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWBUZGUVMBXGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=C(N=C2N1)Cl)N)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2928861.png)

![2-chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide](/img/structure/B2928862.png)

![(1R,2S)-2-(1H-Imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B2928866.png)

![1-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazol-5-amine dihydrochloride](/img/structure/B2928868.png)

![4-(4-chlorophenyl)-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2928870.png)

![5-[(3,5-difluorobenzoyl)amino]-N-(4-fluorophenyl)-3-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2928873.png)

![methyl 4-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B2928876.png)

![3-[(Diethylamino)methyl]-4-ethoxyaniline](/img/structure/B2928878.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2928884.png)